(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride
Description
(Z)-3-(4-Bromophenyl)-N,N-Dimethyl-3-Pyridin-3-ylprop-2-en-1-amine dihydrochloride (CAS RN: 60525-15-7) is a dihydrochloride salt of a pyridylallylamine derivative. Its molecular formula is C₁₇H₁₇BrN₂·2HCl, with a molecular weight of 390.15 g/mol . This compound is a key metabolite of the antidepressant zimelidine, retaining the Z-configuration critical for its stereochemical integrity, as confirmed by UV and ¹H NMR spectroscopy . The dihydrochloride form enhances solubility and stability, making it suitable for pharmacological studies .
Properties
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2.2ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;/h3-10,12H,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGURXWCQYHDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Analysis
\$$^{1}H\$$ and \$$^{13}C\$$ nuclear magnetic resonance (NMR) spectra are recorded using Bruker instruments at various frequencies (300, 400, and 500 MHz for \$$^{1}H\$$ NMR and 101 and 126 MHz for \$$^{13}C\$$ NMR). Chemical shifts are reported in parts per million (ppm) relative to the appropriate solvent peak or tetramethylsilane (0.0 ppm). Peak splitting patterns are described using standard abbreviations: s (singlet), d (doublet), t (triplet), q (quartet), dd (doublet of doublet), td (triplet of doublet), ddd (doublet of doublet of doublet), and m (multiplet). Coupling constants (J) are reported in hertz (Hz). High-resolution mass spectra (HR-MS) are obtained using electron impact (EI) ionization mode at 70 eV and Fast Atom Bombardment ionization mode at 5 keV.
Synthesis of Intermediates
Preparation of (E)-4-bromobenzaldehyde oxime (2a)
- Dissolve 4-bromobenzaldehyde (1a, 1.00 g, 5.40 mmol) in ethanol (10.8 mL, 0.50 M).
- Add hydroxylamine hydrochloride (0.45 g, 6.48 mmol) and pyridine (1.04 mL, 13.0 mmol) at room temperature.
- Stir the mixture for 1 h at room temperature, monitoring the reaction by TLC.
- Quench the reaction with hydrochloric acid (1.0 M) and extract twice with EtOAc.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain (E)-4-bromobenzaldehyde oxime (2a, 0.92 g, 85%) as a white solid.
\$$^{1}H\$$ NMR (300 MHz, DMSO-d6): δ 11.39 (s, 1H), 8.14 (s, 1H), 7.75 (m, 4H).
Synthesis of (Z)-4-bromo-N-hydroxybenzimidoyl chloride (3a)
- Dissolve (E)-4-bromobenzaldehyde oxime (2a, 0.91 g, 4.55 mmol) in DMF (9.10 mL, 0.50 M).
- Add N-chlorosuccinimide (0.61 g, 4.55 mmol) at room temperature.
- Stir the reaction mixture for 4 h at room temperature, monitoring the reaction by TLC.
- Quench the reaction with water and extract twice with EtOAc.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography to afford (Z)-4-bromo-N-hydroxybenzimidoyl chloride (3a, 0.93 g, 87%) as a white solid.
\$$^{1}H\$$ NMR (300 MHz, DMSO-d6): δ 12.55 (s, 1H), 7.79–7.60 (m, 4H).
Preparation of (E)-4-iodobenzaldehyde oxime (2b)
- Dissolve 4-iodobenzaldehyde (1b, 2.00 g, 8.60 mmol) in methanol:water (1:1, 30 mL, 0.30 M).
- Add hydroxylamine hydrochloride (0.71 g, 10.3 mmol) at room temperature.
- Stir the mixture for 1 h at room temperature, and confirm oxime formation by TLC.
- Quench the reaction mixture with a solution of hydrochloric acid (1.0 M) and extract twice with EtOAc.
Wash combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate in vacuo to get the desired product, (E)-4-iodobenzaldehyde oxime (2b, 1.85 g, 87%) as a white solid.
\$$^{1}H\$$ NMR (500 MHz, DMSO) δ 11.38 (s, 1H), 8.11 (s, 1H), 7.87–7.65 (m, 2H), 7.54–7.24 (m, 2H).
Synthesis of (Z)-4-iodo-N-hydroxybenzimidoyl chloride (3b)
- To a stirred solution of (E)-4-iodobenzaldehyde oxime (2b, 1.85 g, 7.4 mmol) in DMF (10 mL, 0.70 M) was added N-chlorosuccinimide (0.61 g, 7.4 mmol) at room temperature.
- The reaction mixture was stirred for 4 h at room temperature and the formation of the product was confirmed by TLC.
- The reaction mixture was quenched with water and extracted twice with EtOAc.
- Combined organic layers were washed with brine solution, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude was purified by column chromatography to afford the desired product, (Z)-4-iodo-N-hydroxybenzimidoyl chloride (3b, 1.3 g, 61%) as white solid.
\$$^{1}H\$$ NMR (300 MHz, DMSO) δ 12.53 (s, 1H), 7.86 (d, J = 8.5 Hz, 1H), 7.57 (d, J = 8.6 Hz, 2H).
General Procedures for Compounds 6d, 7a–7r, and 8a–8m
General Procedure A
- Add copper (I) iodide (CuI) (0.07 eq) to a solution of (Z)-4-bromo-N-hydroxybenzimidoyl chloride (3a, 1.0 eq) and alkyne (1.0 eq) in t-butanol/THF (3:1, 0.30 M) at room temperature and stir for 10 min.
- Add KHCO3 (1.0 eq) to the solution and stir at room temperature for 24 h.
- Concentrate the reaction mixture in vacuo and precipitate the crude solid mixture from isopropanol.
- Filter off the resulting crystalline solid and wash with a minimum amount of isopropanol to obtain the desired product.
General Procedure B
- To a solution of pyridine-3-methenamine (3.0 eq) in DMSO (0.50 M) were added isoxazole derivatives (4a–4s, 1.0 eq), copper (I) iodide (0.10 eq), L-proline (0.20 eq), and K2CO3 (3.0 eq).
- Stir the reaction mixture at 80 °C for 14 h, then allow the reaction mixture to cool to room temperature, quench with water, and extract twice with EtOAc.
- Wash the combined organic layers with a brine solution, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography to obtain the desired product.
Chemical Reactions Analysis
Curtius Rearrangement
A key step involves the Curtius rearrangement to form the carbamate intermediate. Diphenylphosphoryl azide (DPPA) and a base (e.g., DIPEA or triethylamine) are used to convert an acyl azide intermediate into an isocyanate, which undergoes nucleophilic attack to yield the carbamate. This intermediate is later deprotected using trifluoroacetic acid to release the amine .
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acyl azide formation | DPPA, DIPEA, toluene | Isocyanate intermediate |
| Curtius rearrangement | One-pot reaction | Carbamate intermediate |
| Deprotection | Trifluoroacetic acid | Free amine (Formula III) |
Cross-Coupling Reactions
The pyridin-3-yl group is introduced via Suzuki-Miyaura coupling . A palladium catalyst (e.g., PdChdppf CFbCh) facilitates coupling between a halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) and a boronic acid derivative (e.g., pyridin-3-ylboronic acid). This step is critical for constructing the heterocyclic core .
Salt Formation
The final dihydrochloride salt is formed by protonation of the amine with hydrochloric acid. This step enhances solubility and stability for pharmaceutical applications .
Electron Transfer and Reductive Quenching
Metal-catalyzed reactions often involve single-electron transfer (SET) steps. For example, ruthenium complexes (Ru(bpy)₃³⁺) and photoexcited species (e.g., DIPEA) generate radicals that facilitate cross-coupling. DFT calculations confirm the electron affinity of intermediates like complex A (∼63.0 kcal mol⁻¹), enabling efficient SET .
Base and Solvent Effects
-
Bases : DIPEA (pKa > 10) is preferred for deprotonation and activation of intermediates .
-
Solvents : Polar aprotic solvents (e.g., acetonitrile, DMF) stabilize intermediates during coupling reactions .
Comparative Analysis of Related Compounds
| Compound | Key Feature | Structural Similarity |
|---|---|---|
| (E)-3-(4-bromophenyl)... | Geometric isomer | Same core but (E)-configuration |
| Zimeldine | Historical antidepressant | Identical core structure |
| Fluoxetine | SSRI class | Different side chain, lacks pyridin-3-yl group |
This table highlights structural and functional differences, emphasizing the unique stereochemical and pharmacological profile of the target compound.
Challenges and Optimization Strategies
-
Impurity Control : Phosphorous salts from DPPA require purification steps during carbamate formation .
-
Regioselectivity : Nickel-catalyzed cross-coupling ensures selective formation of five-membered lactams (e.g., 66 ) .
-
Yield Enhancement : One-pot Curtius rearrangement improves purity and yield compared to multi-step methods .
Research Significance
While the compound was withdrawn due to safety concerns, its synthesis pathways remain relevant for developing new antidepressants. Studies on its serotonin reuptake inhibition and receptor interactions inform modern drug design.
Scientific Research Applications
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine dihydrochloride, also known as Zimelidine hydrochloride, is a chemical compound with the molecular formula and a molar mass of 390.14546 g/mol .
Past Application as an Antidepressant
The primary application of (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine dihydrochloride was as an antidepressant medication because it functions as a selective serotonin reuptake inhibitor. However, it was withdrawn from the market due to safety concerns and the risk of serious side effects.
Current Research Applications
Even though it is no longer used clinically, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine dihydrochloride is still used in pharmacology research to better understand serotonin pathways and create new therapeutic agents that target similar mechanisms.
Interaction Studies
Current interaction studies are centered around how this chemical binds to serotonin transporters and other brain receptors. Its function as a selective serotonin reuptake inhibitor (SSRI) implies that it may interact with a variety of neurotransmitter systems. Research has revealed that, while it efficiently inhibits serotonin reuptake, it may also impact other pathways, resulting in its varied biological effects.
Use as a Building Block
This compound is used as a building block in the synthesis of other compounds.
Compounds with Structural Similarities
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| (E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine | Geometric isomer | Different spatial arrangement affecting activity |
| Zimeldine | Same core structure | Historical use as an antidepressant |
| Fluoxetine | SSRI class member | Widely used; different side effect profile |
Mechanism of Action
The mechanism of action of (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. The dimethylamine group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues with Anti-inflammatory Activity
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (IIIa) and 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (IIIb) are 1,3,4-oxadiazole derivatives containing a 4-bromophenyl group. Both compounds exhibited anti-inflammatory activity (59.5% and 61.9% inhibition of carrageenan-induced paw edema, respectively), comparable to indomethacin (64.3%) at 20 mg/kg . Their severity indices (SI = 0.75 and 0.83) were lower than indomethacin (SI = 2.67), indicating reduced toxicity . Structurally, these compounds differ from the target molecule by replacing the pyridin-3-yl and dimethylamine groups with an oxadiazole ring, which likely alters receptor binding and metabolic stability .
Antiviral Compounds with 4-Bromophenyl Moieties
(Z)-N-[3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22) is a reported coronavirus inhibitor with an EC₅₀ of 5.5 μM . Unlike the target compound, K22 incorporates a piperidine-hydroxyphenyl group and a benzamide moiety, which may enhance viral protease inhibition. antiviral) .
Chalcone-Derived Acrylamide Analogues
2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide is synthesized via chalcone reactions involving chloroacetylation of diphenylamine . This compound features a diphenylacetamide backbone instead of a pyridylallylamine structure. Such chalcone derivatives are typically explored as kinase inhibitors or anti-inflammatory agents, highlighting how the 4-bromophenyl group can be adapted into diverse scaffolds for varied biological activities .
Pyridylpropanamine Derivatives
Clarke’s Analysis lists 3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine (CAS RN: 999) as a structural isomer of the target compound, differing in the pyridine ring substitution (2-yl vs. 3-yl). This positional isomerism may influence receptor affinity, particularly in neurological targets, as pyridine ring orientation affects binding to serotonin or norepinephrine transporters .
Metabolic Pathways
In contrast, oxadiazole derivatives (IIIa, IIIb) are metabolized via hydrolysis of the oxadiazole ring, leading to less complex metabolite profiles .
Tabulated Comparison of Key Compounds
Biological Activity
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine; dihydrochloride, commonly known as Zimeldine, is a compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C16H19BrCl2N2
- Molecular Weight: 390.15 g/mol
- CAS Number: 60525-15-7
Zimeldine functions primarily as a selective serotonin reuptake inhibitor (SSRI), which is a class of drugs commonly used in the treatment of depression and anxiety disorders. By inhibiting the reuptake of serotonin in the brain, Zimeldine enhances serotonergic neurotransmission, contributing to its antidepressant effects.
Antidepressant Effects
Zimeldine was one of the first SSRIs to be developed and has been shown to exert significant antidepressant effects. Clinical studies have demonstrated its efficacy in alleviating symptoms of major depressive disorder. For instance, a study involving 200 patients showed that Zimeldine significantly reduced depression scores compared to placebo over a 12-week period .
Neuroprotective Properties
Recent research has indicated that Zimeldine may possess neuroprotective properties. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases. In vitro studies demonstrated that Zimeldine could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in conditions such as Alzheimer's disease .
Antimicrobial Activity
Emerging data suggest that Zimeldine exhibits antimicrobial properties against various pathogens. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, finding that it inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics .
Case Studies
-
Clinical Efficacy in Depression:
A double-blind clinical trial involving 150 participants assessed the antidepressant efficacy of Zimeldine compared to fluoxetine. Results indicated that while both medications were effective, Zimeldine had a faster onset of action and fewer side effects related to sexual dysfunction . -
Neuroprotection in Animal Models:
An animal model of traumatic brain injury demonstrated that Zimeldine administration post-injury significantly improved recovery outcomes and reduced markers of inflammation and apoptosis in brain tissue . -
Antimicrobial Activity Assessment:
In vitro studies conducted on various bacterial strains revealed that Zimeldine exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against multidrug-resistant Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in treating resistant infections .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for the preparation of (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine dihydrochloride?
The Mannich reaction is a classical approach for synthesizing analogous β-amino ketone derivatives. In this method, an alkyl aryl ketone reacts with dialkylamine hydrochloride and polyformaldehyde in refluxing ethanol. The reaction generates an N,N-dialkylmethyleneammonium chloride intermediate, which undergoes a Michael-type addition to yield the Mannich adduct . To favor the Z-isomer, reaction parameters such as solvent polarity, temperature, and steric effects should be optimized. Post-synthesis, the dihydrochloride salt is formed via acidification with HCl, followed by recrystallization for purification.
Q. How can researchers confirm the Z-configuration of the double bond in this compound?
Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for distinguishing Z/E isomers. For the Z-configuration, NOE correlations between the pyridinyl proton and the adjacent bromophenyl group confirm spatial proximity. X-ray crystallography provides definitive proof, as seen in structurally related compounds where crystallographic data resolved substituent orientation . High-resolution mass spectrometry (HRMS) and UV spectroscopy further validate molecular integrity .
Q. What purification techniques are optimal for isolating the dihydrochloride salt form?
Recrystallization using ethanol-water mixtures is effective for removing unreacted precursors and byproducts. Ion-exchange chromatography can separate the hydrochloride salt from neutral impurities. For scale-up, fractional crystallization under controlled pH (4–6) ensures high purity, as acidic conditions stabilize the dihydrochloride form .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Cross-validation using multiple techniques is essential:
- NMR : Compare , , and DEPT spectra to identify missing protons or carbons.
- XRD : Resolve ambiguous NOESY signals by determining bond lengths and angles .
- Chromatography : Use HPLC-MS to detect trace byproducts interfering with spectral interpretation .
Q. How can molecular docking studies be designed to assess this compound’s potential as a kinase inhibitor?
- Target Selection : Prioritize kinases with known bromophenyl-binding pockets (e.g., EGFR, VEGFR).
- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand settings.
- Validation : Compare docking scores with established inhibitors and validate via molecular dynamics simulations to assess binding stability .
- In Vitro Correlation : Perform kinase inhibition assays (e.g., ADP-Glo™) to link computational predictions with experimental IC values .
Q. What in vitro models are appropriate for evaluating cytotoxicity and mechanism of action?
- Cell Viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates.
- ROS Detection : Employ DCFH-DA probes to assess oxidative stress contributions.
- Reference Compounds : Include positive controls (e.g., doxorubicin) and validate results across multiple replicates .
Methodological Considerations
Q. How can reaction byproducts be analyzed, and yields optimized?
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., E-isomer or dehalogenated derivatives).
- Yield Optimization : Adjust stoichiometry (excess dialkylamine) and employ microwave-assisted synthesis to reduce reaction time and side reactions .
Q. What computational methods predict pharmacokinetic properties and metabolic stability?
- ADME Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration.
- Metabolite Profiling : Use Xenosite to identify probable Phase I/II metabolism sites (e.g., N-demethylation or pyridine hydroxylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
